molecular formula C23H32N2O3S B2579691 N-(4-(2-phenylmorpholino)butyl)-4-propylbenzenesulfonamide CAS No. 954023-45-1

N-(4-(2-phenylmorpholino)butyl)-4-propylbenzenesulfonamide

Cat. No. B2579691
CAS RN: 954023-45-1
M. Wt: 416.58
InChI Key: YQAXJUXPYRQFLG-UHFFFAOYSA-N
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Description

N-(4-(2-phenylmorpholino)butyl)-4-propylbenzenesulfonamide, also known as PMSB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. PMSB belongs to the class of sulfonamides, which are known for their antimicrobial and anti-inflammatory properties.

Scientific Research Applications

Asymmetric Synthesis of N-Heterocycles via Sulfinimines

Enantiopure tert-butanesulfinamide, developed by Ellman and co-workers, has emerged as a gold standard in asymmetric synthesis. It serves as a chiral auxiliary in the stereoselective synthesis of amines and their derivatives. Specifically, tert-butanesulfinamide mediates the synthesis of N-heterocycles via sulfinimines. This methodology provides access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds often represent key structural motifs found in natural products and therapeutically applicable molecules .

Antibacterial Activity

Derivatives of N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide combine thiazole and sulfonamide groups, both known for their antibacterial activity. These hybrid antimicrobials hold promise as therapeutic agents against bacterial infections .

Suzuki–Miyaura Coupling

The compound’s sulfonamide functionality can be harnessed in Suzuki–Miyaura cross-coupling reactions. This transition metal-catalyzed carbon–carbon bond-forming reaction is widely applied due to its mild conditions and functional group tolerance. By selecting appropriate boron reagents, N-(4-(2-phenylmorpholino)butyl)-4-propylbenzenesulfonamide can participate in efficient cross-coupling reactions .

properties

IUPAC Name

N-[4-(2-phenylmorpholin-4-yl)butyl]-4-propylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O3S/c1-2-8-20-11-13-22(14-12-20)29(26,27)24-15-6-7-16-25-17-18-28-23(19-25)21-9-4-3-5-10-21/h3-5,9-14,23-24H,2,6-8,15-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQAXJUXPYRQFLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-phenylmorpholino)butyl)-4-propylbenzenesulfonamide

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